[4-(2-Methylphenoxy)pyridin-2-yl]methanamine
Overview
Description
[4-(2-Methylphenoxy)pyridin-2-yl]methanamine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methanamine group and a 2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine typically involves the reaction of 2-chloropyridine with 2-methylphenol in the presence of a base to form the intermediate 2-(2-methylphenoxy)pyridine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a suitable amine source to yield the final product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-(2-Methylphenoxy)pyridin-2-yl]methanamine can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of pharmaceuticals targeting specific receptors or enzymes.
Industry:
Mechanism of Action
The mechanism of action of [4-(2-Methylphenoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s signaling cascade .
Comparison with Similar Compounds
- [4-Methylpyridin-2-yl]methanamine
- [2-(2-Methylphenoxy)pyridine]
- [2-(Aminomethyl)-4-methylpyridine]
Uniqueness: Compared to similar compounds, [4-(2-Methylphenoxy)pyridin-2-yl]methanamine exhibits unique properties due to the presence of both the 2-methylphenoxy and methanamine groups. This dual substitution enhances its reactivity and potential for forming diverse chemical derivatives. Additionally, its structural features contribute to its specificity in binding to molecular targets, making it a valuable compound in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-(2-methylphenoxy)pyridin-2-yl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-4-2-3-5-13(10)16-12-6-7-15-11(8-12)9-14/h2-8H,9,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUGTQYBMZXOAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC(=NC=C2)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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